molecular formula C15H17BrO B11839448 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene

Cat. No.: B11839448
M. Wt: 293.20 g/mol
InChI Key: KQARMQTZFIPJCH-UHFFFAOYSA-N
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Description

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a bromine atom at the 7th position, a tert-butyl group at the 2nd position, and a methoxy group at the 1st position of the naphthalene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene typically involves the bromination of 2-(tert-butyl)-1-methoxynaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure regioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 7-amino-2-(tert-butyl)-1-methoxynaphthalene, 7-thio-2-(tert-butyl)-1-methoxynaphthalene, etc.

    Oxidation: Formation of 7-bromo-2-(tert-butyl)-1-naphthaldehyde or 7-bromo-2-(tert-butyl)-1-naphthoic acid.

    Reduction: Formation of 2-(tert-butyl)-1-methoxynaphthalene.

Scientific Research Applications

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity towards these targets. The methoxy group can participate in hydrogen bonding or other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(tert-butyl)naphthalene
  • 2-(tert-Butyl)-1-methoxynaphthalene
  • 7-Bromo-1-methoxynaphthalene

Uniqueness

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group on the naphthalene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H17BrO

Molecular Weight

293.20 g/mol

IUPAC Name

7-bromo-2-tert-butyl-1-methoxynaphthalene

InChI

InChI=1S/C15H17BrO/c1-15(2,3)13-8-6-10-5-7-11(16)9-12(10)14(13)17-4/h5-9H,1-4H3

InChI Key

KQARMQTZFIPJCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(C=CC(=C2)Br)C=C1)OC

Origin of Product

United States

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